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Compound of Interest

Compound Name: DI-Adamantan-2-YL-amine

CAS No.: 39234-40-7

Cat. No.: B3133537

Get Quote

First isolated from crude oil in 1933, adamantane is a unique, rigid tricyclic hydrocarbon with a

diamondoid structure.[1] Its introduction into medicinal chemistry, marked by the discovery of

the antiviral properties of amantadine in the 1960s, has paved the way for a new class of

therapeutics.[1][2] The adamantane moiety is now recognized as a privileged scaffold in drug

design, primarily due to its distinct physicochemical properties. Its notable lipophilicity, steric

bulk, and metabolic stability offer considerable benefits in the development of novel drug

candidates.[1]

The incorporation of an adamantane cage can significantly influence a drug's pharmacokinetic

and pharmacodynamic profile. Its lipophilic character can improve membrane permeability,

including passage across the blood-brain barrier, leading to enhanced bioavailability.[1] The

rigid, three-dimensional structure of adamantane provides a stable anchor for pharmacophoric

groups, allowing for their precise orientation for optimal target engagement. Furthermore, the

adamantane core can sterically shield adjacent functional groups from enzymatic degradation,

thereby extending the drug's half-life.[1] This guide provides a comprehensive overview of di-
adamantan-2-yl-amine, a representative of the broader class of adamantane-containing

compounds, and explores the versatile applications of the adamantane scaffold in

contemporary drug discovery.
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Chemical Identity and Physicochemical Properties
of Di-adamantan-2-yl-amine
Di-adamantan-2-yl-amine is a secondary amine featuring two adamantane cages linked at the

2-position. This structure imparts a high degree of lipophilicity and steric bulk.

Identifier Value

CAS Number 39234-40-7[3]

IUPAC Name N-(2-adamantyl)adamantan-2-amine[3]

Molecular Formula C20H31N[3]

Synonyms
di(2-adamantyl)amine, N-(adamantan-2-

yl)adamantan-2-amine[3]

InChI

InChI=1S/C20H31N/c1-11-3-15-5-12(1)6-16(4-

11)19(15)21-20-17-7-13-2-14(9-17)10-18(20)8-

13/h11-21H,1-10H2[3]

InChIKey HIHPVMOIODYXNT-UHFFFAOYSA-N[3]

Canonical SMILES
C1C2CC3CC1CC(C2)C3NC4C5CC6CC4CC(C

5)C6[3]

The physicochemical properties of di-adamantan-2-yl-amine are largely dictated by its bulky,

non-polar adamantane moieties.

Property Value

Molecular Weight 285.5 g/mol [3]

XLogP3 4.6[3]

Monoisotopic Mass 285.245649993 Da[3]

Synthesis of Adamantane Amines: A Conceptual
Framework
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The synthesis of adamantane amines can be achieved through various routes, often starting

from readily available adamantane precursors like adamantanone or halogenated

adamantanes. The synthesis of 2-aminoadamantane derivatives, for instance, can be

accomplished through the reduction of unsaturated nitriles containing the 2-adamantyl

fragment.[4] Another established method involves the reaction of bridgehead halo polycyclic

hydrocarbons with lithium metal followed by amination.[5]

A plausible synthetic pathway for di-adamantan-2-yl-amine could involve the reductive

amination of adamantan-2-one with 2-aminoadamantane.

Conceptual Synthetic Protocol: Reductive Amination
Reaction Setup: In a round-bottom flask, dissolve adamantan-2-one and 2-

aminoadamantane in a suitable solvent such as methanol or dichloromethane.

Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the

formation of the corresponding imine intermediate. The reaction is typically stirred at room

temperature.

Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH4) or sodium

cyanoborohydride (NaBH3CN), to the reaction mixture in a controlled manner.

Workup and Purification: After the reaction is complete, quench any remaining reducing

agent and perform an aqueous workup. The crude product can then be purified using column

chromatography to yield di-adamantan-2-yl-amine.

Adamantan-2-one

Imine Intermediate

 + 2-Aminoadamantane
(Acid Catalyst)

2-Aminoadamantane

Di-adamantan-2-yl-amine

 Reduction
(e.g., NaBH4)
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Caption: Conceptual workflow for the synthesis of di-adamantan-2-yl-amine via reductive

amination.

The Adamantane Scaffold in Approved
Pharmaceuticals
The versatility of the adamantane framework is demonstrated by its presence in several

clinically approved drugs across a range of therapeutic areas.[6][7]

Drug Therapeutic Area Mechanism of Action

Amantadine Antiviral, Antiparkinsonian

Blocks the M2 proton channel

of the influenza A virus; also

has dopaminergic effects.[1][2]

Memantine Neurodegenerative Disease

Non-competitive antagonist of

the NMDA receptor, protecting

against glutamate-induced

excitotoxicity.[1]

Rimantadine Antiviral

A derivative of amantadine

with improved antiviral potency

against influenza A.[2]

Saxagliptin Antidiabetic

A dipeptidyl peptidase-4 (DPP-

IV) inhibitor, which increases

incretin levels, leading to

enhanced insulin secretion.[7]

[8]

Vildagliptin Antidiabetic

Another DPP-IV inhibitor used

in the management of type 2

diabetes.[7][8]

Adapalene Dermatology

A third-generation retinoid that

modulates cellular

differentiation, keratinization,

and inflammation.[7][8]
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Potential Therapeutic Applications of Di-adamantan-
2-yl-amine and its Analogs
Given the broad biological activities of adamantane derivatives, di-adamantan-2-yl-amine and

structurally related compounds hold promise for various therapeutic applications. The presence

of two bulky adamantyl groups suggests a high potential for interaction with hydrophobic

pockets in biological targets.

Potential Mechanisms of Action
Enzyme Inhibition: The adamantane scaffold is a key feature in several enzyme inhibitors,

such as the gliptins (DPP-IV inhibitors).[8] The steric bulk of di-adamantan-2-yl-amine could

allow it to act as a potent inhibitor of enzymes with suitable hydrophobic binding sites.

Ion Channel Modulation: The success of memantine as an NMDA receptor antagonist

highlights the potential of adamantane derivatives to modulate ion channel activity.[1] The

lipophilic nature of di-adamantan-2-yl-amine could facilitate its interaction with

transmembrane domains of ion channels.

Antiviral Activity: Following the precedent of amantadine and rimantadine, novel adamantane

amines continue to be explored for their antiviral properties.[2]

Targeting the Central Nervous System: The ability of adamantane-containing molecules to

cross the blood-brain barrier makes them attractive candidates for treating neurological and

psychiatric disorders.[1]
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Caption: Potential modulation of a G-protein coupled receptor (GPCR) signaling pathway by an

adamantane-based antagonist.

Conclusion
Di-adamantan-2-yl-amine, with its distinct chemical structure, embodies the unique properties

of the adamantane scaffold that have made it a valuable tool in drug discovery. The lipophilicity,

rigidity, and steric bulk conferred by the adamantane cage can be strategically employed to

enhance the therapeutic potential of a wide range of molecules. As our understanding of

disease pathways and drug-target interactions deepens, the rational design of novel

adamantane derivatives is poised to deliver the next generation of innovative medicines for a

multitude of diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b3133537?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3133537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

